2-Methyl-7-propoxynaphthalene
Description
Significance of Naphthalene (B1677914) Core Structures in Chemical Synthesis and Advanced Materials
The naphthalene core, consisting of two fused benzene (B151609) rings, provides a unique scaffold in chemical synthesis. vedantu.combritannica.com Its rigid, planar structure and extended π-electron system impart specific electronic and photophysical properties that are highly sought after in the design of functional molecules. acs.orgresearchgate.net In chemical synthesis, naphthalene derivatives are crucial intermediates for producing a wide range of products, including dyes, pigments, and pharmaceuticals. vedantu.combritannica.comresearchgate.net The ability to introduce various functional groups at different positions on the naphthalene ring allows for precise tuning of a molecule's properties, making it a versatile platform for creating new compounds with tailored characteristics. researchgate.net
In the realm of advanced materials, the aromatic nature of naphthalene contributes to the thermal and chemical stability of polymers and other materials. vedantu.com Naphthalene-containing polymers often exhibit enhanced mechanical strength and resistance to degradation. Furthermore, the unique electronic properties of the naphthalene core are harnessed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability of naphthalene derivatives to self-assemble into ordered structures is also being explored for applications in nanotechnology and supramolecular chemistry. acs.orgresearchgate.net
Evolution of Research on Substituted Naphthalenes: A Historical and Bibliometric Perspective
Research into substituted naphthalenes has a rich history, dating back to the early days of organic chemistry. Initially, the focus was on understanding the fundamental reactivity of the naphthalene ring and the directing effects of various substituents. Over the decades, the field has evolved significantly, driven by advances in analytical techniques and the growing demand for new materials and therapeutic agents.
A bibliometric analysis of scientific publications reveals a steady increase in research on substituted naphthalenes, with a notable surge in recent years. This trend reflects the expanding applications of these compounds in diverse fields. Early research was heavily focused on the synthesis and characterization of simple substituted naphthalenes. However, the 20th and 21st centuries have witnessed a shift towards the design and synthesis of more complex, multifunctional naphthalene derivatives with specific applications in mind. This includes the development of chiral naphthalene-based catalysts, fluorescent probes for biological imaging, and liquid crystals for display technologies. The ongoing exploration of novel synthetic methodologies continues to broaden the scope of accessible naphthalene derivatives, paving the way for future discoveries. researchgate.net
Contextualization of 2-Methyl-7-propoxynaphthalene within Modern Naphthalene Chemistry: Emerging Research Trajectories
This compound is a specific substituted naphthalene that has garnered interest in modern chemical research. Its structure, featuring both a methyl and a propoxy group on the naphthalene core, offers a unique combination of steric and electronic properties. The presence of the propoxy group, an ether linkage, can influence the compound's solubility and its potential to engage in hydrogen bonding. smolecule.com The methyl group, on the other hand, can impact the molecule's reactivity and its packing in the solid state.
Emerging research trajectories for compounds like this compound are likely to focus on several key areas. One area of interest is its potential as a building block in the synthesis of more complex organic molecules. The specific substitution pattern may offer advantages in directing subsequent chemical transformations. Another promising avenue is the investigation of its photophysical properties. The combination of the naphthalene chromophore with the electron-donating propoxy group could lead to interesting fluorescence or phosphorescence characteristics, making it a candidate for applications in sensing or imaging. Furthermore, the molecular shape and polarity of this compound could make it a useful component in the design of new liquid crystalline materials or as a dopant in organic electronic devices. As with many substituted naphthalenes, its biological activity could also be an area of exploration, although this falls outside the scope of the current discussion. The continued study of this compound and related compounds will undoubtedly contribute to the expanding toolkit of modern naphthalene chemistry.
Interactive Data Tables
Below are interactive tables summarizing key information about the chemical compounds discussed in this article.
Table 1: Physicochemical Properties of Naphthalene and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Naphthalene | C₁₀H₈ | 128.17 |
| 2-Methylnaphthalene (B46627) | C₁₁H₁₀ | 142.20 |
| 2-Propoxynaphthalene | C₁₃H₁₄O | 186.25 |
| This compound | C₁₄H₁₆O | 200.28 |
| 7-Methyljuglone | C₁₁H₈O₃ | 188.18 |
| 2-Methyl-3-propoxypentane | C₉H₂₀O | 144.25 |
Table 2: Compound Identifiers
| Compound Name | IUPAC Name | CAS Number |
|---|---|---|
| Naphthalene | Naphthalene | 91-20-3 |
| 2-Methylnaphthalene | 2-Methylnaphthalene | 91-57-6 |
| 2-Propoxynaphthalene | 2-propoxynaphthalene | 19718-45-7 |
| This compound | This compound | Not available |
| 7-Methyljuglone | 5-hydroxy-7-methylnaphthalene-1,4-dione | 6275-53-2 |
| 2-Methyl-3-propoxypentane | 2-methyl-3-propoxypentane | Not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1137-72-0 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-7-propoxynaphthalene |
InChI |
InChI=1S/C14H16O/c1-3-8-15-14-7-6-12-5-4-11(2)9-13(12)10-14/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
DWAMGLULOYTMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=CC(=C2)C)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 Methyl 7 Propoxynaphthalene
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available precursors. For 2-Methyl-7-propoxynaphthalene, the most logical disconnection points are the ether linkage and the bonds connecting the substituents to the naphthalene (B1677914) core.
A primary retrosynthetic strategy involves the disconnection of the propoxy group, leading back to 2-methyl-7-naphthol and a propyl halide. This approach is based on the well-established Williamson ether synthesis. Another key disconnection involves breaking the C-C bond between the methyl group and the naphthalene ring, suggesting a Friedel-Crafts type reaction on a propoxynaphthalene precursor. Further deconstruction of the naphthalene core itself can be envisioned, though this is generally a more complex and less common approach for this particular target.
Foundational and Advanced Synthetic Routes to this compound
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and limitations.
Multi-Step Synthesis from Readily Available Precursors
A common and reliable method for synthesizing this compound begins with readily available starting materials like 2,7-dimethylnaphthalene (B47183). A typical multi-step sequence is as follows:
Oxidation: 2,7-dimethylnaphthalene is selectively oxidized to form 7-methyl-2-naphthoic acid.
Reduction: The carboxylic acid is then reduced to the corresponding alcohol, 7-methyl-2-naphthol.
Etherification: Finally, 7-methyl-2-naphthol is reacted with a propylating agent, such as propyl bromide, in the presence of a base to yield this compound via the Williamson ether synthesis. smolecule.com
An alternative route can start from 2-naphthol, which is first propoxylated to form 2-propoxynaphthalene. smolecule.com This intermediate can then undergo a Friedel-Crafts alkylation to introduce the methyl group at the 7-position. However, controlling the regioselectivity of this step can be challenging.
Table 1: Comparison of Multi-Step Synthetic Routes
| Starting Material | Key Intermediates | Final Step | Advantages | Challenges |
| 2,7-Dimethylnaphthalene | 7-methyl-2-naphthoic acid, 7-methyl-2-naphthol | Williamson Ether Synthesis | Good control of regioselectivity | Multiple steps, potential for lower overall yield |
| 2-Naphthol | 2-Propoxynaphthalene | Friedel-Crafts Alkylation | Fewer steps | Poor regioselectivity in the alkylation step |
Direct Functionalization and One-Pot Synthesis Approaches
To streamline the synthesis and improve efficiency, one-pot and direct functionalization strategies are increasingly being explored. organic-chemistry.org A one-pot approach could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations without isolating intermediates. For instance, the formation of 7-methyl-2-naphthol from a suitable precursor followed by in-situ etherification would constitute a one-pot process.
Direct C-H functionalization represents a more advanced strategy. This would involve the direct introduction of the propoxy group onto the 2-position of 7-methylnaphthalene. While conceptually elegant, developing a catalytic system that can achieve this transformation with high regioselectivity and yield remains a significant research challenge.
Catalytic Systems and Optimization of Reaction Conditions
The efficiency of the synthetic routes to this compound is highly dependent on the catalytic systems employed and the optimization of reaction conditions.
In the Williamson ether synthesis step, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide can be used to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions. researchgate.net The choice of base (e.g., sodium hydroxide, potassium carbonate) and solvent (e.g., acetone, acetonitrile) also plays a crucial role in optimizing the reaction.
For Friedel-Crafts type reactions, Lewis acids such as aluminum chloride or iron(III) chloride are commonly used as catalysts. researchgate.net The optimization of reaction parameters, including temperature, reaction time, and catalyst loading, is essential to maximize the yield of the desired product and minimize the formation of isomers and other byproducts. researchgate.net
Table 2: Catalytic Systems and Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature | Key Optimization Parameters |
| Williamson Ether Synthesis | Phase-Transfer Catalyst (e.g., TBAB) | Acetone, Acetonitrile (B52724) | Reflux | Base concentration, nature of propylating agent |
| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃, FeCl₃) | Dichloromethane, Nitrobenzene | 0°C to room temperature | Catalyst loading, reaction time |
Green Chemistry Principles and Sustainable Synthesis Protocols
In line with the growing emphasis on sustainable chemical manufacturing, the application of green chemistry principles to the synthesis of this compound is of great interest. nih.gov This involves the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.
One approach is the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. researchgate.net Microwave-assisted synthesis can also be employed to accelerate reaction rates and reduce energy consumption. nih.gov Furthermore, the development of recyclable catalysts, such as solid-supported catalysts, can contribute to a more sustainable process. researchgate.net The use of ultrasound has also been shown to accelerate nucleophilic substitution reactions, reducing reaction times significantly. smolecule.com
Derivatization and Structural Modifications of the this compound Core for Specific Applications
The this compound core can be further modified to create a library of derivatives with tailored properties for specific applications. These modifications can involve introducing additional functional groups to the naphthalene ring or altering the substituents.
For example, electrophilic aromatic substitution reactions can be used to introduce nitro, halogen, or acyl groups at various positions on the naphthalene ring. The methyl group can be functionalized, for instance, through benzylic bromination followed by substitution with other nucleophiles to introduce groups like fluoromethyl. mdpi.com The propoxy group can also be modified by using different alkylating agents in the etherification step. These structural modifications can influence the molecule's physical, chemical, and biological properties, opening up possibilities for its use in materials science and medicinal chemistry. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 7 Propoxynaphthalene
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System
Electrophilic aromatic substitution (EAS) is a cornerstone of naphthalene chemistry. The naphthalene system is generally more reactive than benzene (B151609) towards electrophiles because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. libretexts.org Substitution on an unsubstituted naphthalene ring preferentially occurs at the C1 (α) position over the C2 (β) position. This preference is attributed to the greater stability of the C1-adduct intermediate, which can be stabilized by resonance structures that preserve a complete benzene ring. libretexts.orgwordpress.comyoutube.com
In 2-Methyl-7-propoxynaphthalene, the regiochemical outcome of EAS is controlled by the directing effects of the two substituents.
The Propoxy Group (at C-7): This is a strongly activating, ortho-, para-directing group. It will strongly activate the C-8 (ortho) and C-6 (ortho) positions. Due to steric hindrance from the peri-hydrogen at C-8, substitution is often favored at C-6.
The Methyl Group (at C-2): This is a weakly activating, ortho-, para-directing group. It activates the C-1 (ortho) and C-3 (ortho) positions.
The combined influence of these groups makes the naphthalene ring highly activated towards electrophiles. The primary sites for electrophilic attack would be the positions most activated by the powerful propoxy group, particularly the C-6 and C-8 positions. The C-1 position is also a potential site for substitution, being an inherently reactive α-position that is further activated (ortho) by the methyl group. The precise product distribution can be influenced by the nature of the electrophile and the reaction conditions, such as solvent and temperature, which can shift the balance between kinetic and thermodynamic control. libretexts.orgstackexchange.com For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene, solvent changes can alter the major product from the kinetically favored ortho-product to the thermodynamically favored para-product. stackexchange.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Group(s) | Predicted Reactivity | Notes |
| C1 | Methyl (ortho) | High | Inherently reactive α-position. |
| C3 | Methyl (ortho) | Moderate | Activated, but β-position. |
| C4 | - | Low | Less activated position. |
| C5 | - | Low | Less activated position. |
| C6 | Propoxy (ortho) | High | Strongly activated by propoxy group. |
| C8 | Propoxy (ortho) | Moderate-High | Strongly activated, but may be sterically hindered. |
Oxidative and Reductive Transformations
The this compound molecule offers several sites for oxidation: the naphthalene ring system and the methyl substituent.
Ring Oxidation: Electron-rich aromatic systems like substituted naphthalenes are susceptible to oxidation. stackexchange.com The oxidation of 2-methylnaphthalene (B46627) with reagents like chromium trioxide yields 2-methyl-1,4-naphthoquinone (Menadione). stackexchange.com This suggests that under similar conditions, this compound could be oxidized to a propoxy-substituted methyl-1,4-naphthoquinone. The reaction proceeds because the naphthalene ring is sufficiently electron-rich to be attacked by the oxidant, and the formation of the conjugated quinone system is thermodynamically favorable. stackexchange.com Microbial oxidation of 2-methylnaphthalene has also been shown to selectively hydroxylate the ring at the C1 position to form 2-methyl-1-naphthol. nih.gov
Side-Chain Oxidation: The methyl group, being in a benzylic-like position, can also be a target for oxidation. Depending on the oxidant and reaction conditions, it could be converted to a hydroxymethyl, formyl, or carboxylic acid group. However, studies on 2-methylnaphthalene indicate that ring oxidation to a naphthoquinone can be favored over methyl group oxidation with certain reagents. stackexchange.com Atmospheric oxidation studies on the related 2,7-dimethylnaphthalene (B47183) initiated by OH radicals show that the reaction primarily involves OH addition to the aromatic ring, leading to the formation of various oxygenated products, including dicarbonyls. researchgate.net
Reductive Transformations: Reduction of the naphthalene ring system typically requires more forcing conditions than for simple alkenes. A common method is the Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol), which would likely reduce the ring containing the electron-donating propoxy group. For this compound, this would lead to a dihydronaphthalene derivative. Catalytic hydrogenation can also be employed to reduce one or both rings, with the specific outcome depending on the catalyst, pressure, and temperature.
Cleavage Reactions of Ether Linkages and Alkyl Substituents
The C-O bond of the propoxy ether and the C-C bond of the methyl group are potential sites for cleavage reactions.
Ether Cleavage: The propoxy ether linkage is susceptible to cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the propyl group (an SN2 mechanism) or on the protonated oxygen-bearing carbon of the naphthalene ring. The products would be 2-methyl-7-naphthol and a propyl halide.
Alkyl Substituent Reactions: While complete cleavage of the methyl group from the aromatic ring is difficult, reactions at this position are common. A key reaction is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would convert the methyl group into a bromomethyl group, a versatile intermediate for further functionalization.
Novel Reactions and Cascade Processes Involving this compound
While specific novel or cascade reactions involving this compound are not documented in the literature, its structure suggests potential for such processes. For example, a reaction sequence could be envisioned where an initial electrophilic substitution introduces a functional group that can then react with one of the existing substituents. A hypothetical cascade might involve the introduction of a side chain that could undergo an intramolecular cyclization with the propoxy or methyl group under certain conditions to form new heterocyclic ring systems fused to the naphthalene core.
Reaction Mechanism Elucidation through Kinetic Studies and Intermediate Characterization
Understanding the reaction mechanisms for this compound would rely on standard physical organic chemistry techniques, drawing parallels from studies on simpler naphthalenes.
Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step addition-elimination pathway. The key intermediate is the naphthalenonium ion (also known as an arenium ion or sigma complex). The stability of this intermediate determines the rate and regiochemical outcome. For substitution at the C-1 position of naphthalene, the positive charge in the intermediate can be delocalized over two resonance structures while keeping one benzene ring intact, conferring extra stability compared to the intermediate for C-2 substitution. libretexts.orgyoutube.com Kinetic studies would measure reaction rates under different conditions to determine activation parameters, while spectroscopic methods could be used to detect or trap the naphthalenonium ion intermediate.
Oxidation Reactions: The mechanism of oxidation can vary significantly. Oxidation with chromium trioxide likely involves the formation of a chromate (B82759) ester followed by electron transfer and rearrangement. stackexchange.com Atmospheric oxidation by OH radicals proceeds via a radical mechanism, involving the addition of the radical to the ring to form an adduct, which then reacts further with molecular oxygen. researchgate.net Elucidation would involve product analysis, isotopic labeling studies, and computational modeling to map out the reaction pathways and identify key intermediates and transition states.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 7 Propoxynaphthalene and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to map out the connectivity and spatial relationships of atoms within 2-Methyl-7-propoxynaphthalene and its analogs.
In the ¹H NMR spectrum of a closely related analog, 2-naphthyl propyl ether, the proton signals of the propoxy group are expected at characteristic chemical shifts. acs.org The terminal methyl protons would appear as a triplet, the adjacent methylene (B1212753) protons as a sextet, and the methylene protons attached to the oxygen as a triplet. The aromatic protons of the naphthalene (B1677914) ring would resonate in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. acs.orgresearchgate.net
For this compound, the ¹H NMR spectrum would additionally feature a singlet for the methyl group protons, typically around 2.5 ppm. The specific chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the 2,7-substitution pattern.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the methyl carbon, the three carbons of the propoxy group, and the ten carbons of the naphthalene ring system. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. For instance, the carbon atom attached to the propoxy group (C-7) would be shifted downfield due to the deshielding effect of the oxygen atom.
Two-dimensional NMR techniques are instrumental in assembling the molecular structure. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings within the propoxy chain and between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is key to connecting the methyl and propoxy substituents to the correct positions on the naphthalene ring. For instance, an HMBC correlation between the methyl protons and the C-2 carbon of the naphthalene ring would confirm the position of the methyl group.
The study of analogous naphthalene derivatives, such as 2-methyl-7-(phenylsulfanylmethyl)naphthalene, has demonstrated the utility of these NMR techniques in confirming their synthesized structures. ias.ac.in Furthermore, detailed NMR studies on various substituted naphthalenes provide a rich database for comparing and predicting the spectral features of this compound. spectrabase.comnih.gov
Table 1: Representative ¹H NMR Data for Analogs of this compound
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 2-Naphthyl propyl ether | -OCH₂CH₂CH₃ | 4.0 (OCH₂) | Triplet |
| -OCH₂CH₂CH₃ | 1.8 (CH₂) | Sextet | |
| -OCH₂CH₂CH₃ | 1.0 (CH₃) | Triplet | |
| Aromatic-H | 7.1-7.8 | Multiplet | |
| 2-Methylnaphthalene (B46627) | -CH₃ | ~2.5 | Singlet |
| Aromatic-H | 7.2-7.8 | Multiplet |
Vibrational Spectroscopy (FT-IR, ATR-FTIR, Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), attenuated total reflectance FT-IR (ATR-FTIR), and Raman spectroscopy, provides a characteristic molecular fingerprint based on the vibrational modes of a molecule's functional groups.
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and propoxy groups would be observed in the 2850-3000 cm⁻¹ region. A strong absorption band corresponding to the C-O-C stretching of the ether linkage is anticipated around 1250-1000 cm⁻¹. The presence of the naphthalene ring would be confirmed by characteristic C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. ias.ac.in
In a study of 2-methyl-7-(phenylsulfanylmethyl)naphthalene, characteristic IR absorptions were reported that confirmed the presence of the naphthyl and methyl groups. ias.ac.in Similarly, the FT-IR and Raman spectra of 2-naphthyl propyl ether show the expected vibrational bands for the propoxy group and the naphthalene core. acs.org
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be very useful for identifying the substitution pattern on the naphthalene ring.
Table 2: Key FT-IR Vibrational Frequencies for Functional Groups in this compound and Analogs
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (propoxy, methyl) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (ether) | Stretching | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system is a chromophore that absorbs UV radiation, leading to characteristic absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.
The UV-Vis spectrum of naphthalene itself exhibits two main absorption bands, a strong band around 220 nm (¹Bₐ) and a weaker, structured band between 250 and 300 nm (¹Lₐ). A very weak, highly structured band (¹Lₐ) is observed at longer wavelengths, around 310 nm. researchgate.net Substitution on the naphthalene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.
For this compound, the presence of the methyl and propoxy groups, both of which are electron-donating, is expected to cause a bathochromic shift of the absorption maxima compared to unsubstituted naphthalene. Studies on various substituted naphthalenes have shown that the position of the longest wavelength absorption band is influenced by the substitution pattern. ias.ac.in Research on naphthalene derivatives has demonstrated that their absorption characteristics can be tuned by altering the substituents, with some derivatives showing absorption maxima extending into the visible region. researchgate.netrsc.org
Photoluminescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. Many naphthalene derivatives are known to be fluorescent. The fluorescence spectrum is typically a mirror image of the longest wavelength absorption band. The quantum yield and lifetime of the fluorescence are important parameters that characterize the emission process and can be influenced by the molecular structure and environment. The photoluminescence properties of naphthalene derivatives are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
High-Resolution Mass Spectrometry (HRMS, ESI-MS, GC-MS, QMS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental formula of this compound (C₁₄H₁₆O). This is a crucial step in confirming the identity of a newly synthesized compound.
Electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC-MS), is a common technique for the analysis of volatile compounds. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. For example, the cleavage of the propoxy group could lead to characteristic fragment ions. The loss of a propyl radical would result in a fragment ion corresponding to 2-methyl-7-hydroxynaphthalene.
In the mass spectrum of the analog 2-methyl-7-(phenylsulfanylmethyl)naphthalene, the molecular ion was observed, and its fragmentation pattern was consistent with the proposed structure. ias.ac.in Similarly, the GC-MS data for 2-naphthyl propyl ether shows a molecular ion and fragment ions resulting from the cleavage of the propyl group. acs.org
Electrospray ionization (ESI-MS) is a soft ionization technique that is particularly useful for less volatile or thermally labile compounds. It typically produces protonated molecules [M+H]⁺ or other adducts. Quadrupole mass spectrometry (QMS) can be used for both qualitative and quantitative analysis.
Table 3: Expected Mass Spectrometric Data for this compound
| Ion | m/z (Expected) | Description |
| [C₁₄H₁₆O]⁺ | 200.12 | Molecular Ion |
| [C₁₁H₉O]⁺ | 157.07 | Loss of propyl radical (C₃H₇) |
| [C₁₀H₇]⁺ | 127.05 | Naphthyl fragment |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule's structure within it.
An X-ray crystal structure of this compound would provide invaluable information, including:
Unambiguous confirmation of the molecular structure: Verifying the connectivity and the 2,7-substitution pattern.
Detailed geometric parameters: Precise bond lengths and angles for the naphthalene core, the methyl group, and the propoxy chain.
Conformation of the propoxy group: Determining the torsion angles around the C-O and C-C bonds of the propoxy chain.
Intermolecular interactions: Identifying and characterizing non-covalent interactions such as van der Waals forces, and potential C-H···π interactions, which govern the packing of the molecules in the crystal lattice.
The analysis of powder X-ray diffraction (PXRD) patterns can also be used to characterize the crystalline nature of a bulk sample and to identify different polymorphic forms. researchgate.net
Thermal Analysis Techniques (DSC, TGA, TG/DTG, TG-QMS) for Stability and Phase Transitions
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, glass transition temperature (for amorphous materials), and enthalpy of phase transitions of this compound. A sharp endothermic peak in the DSC thermogram would indicate the melting point of the crystalline solid. unimelb.edu.auresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of a compound. The TGA curve for this compound would show the temperature at which it begins to decompose. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition steps. unimelb.edu.au The thermal stability of various naphthalene derivatives has been investigated using TGA, providing a basis for comparison. photochemcad.com
Thermogravimetry-Quadrupole Mass Spectrometry (TG-QMS) is a hyphenated technique that combines TGA with mass spectrometry. As the sample is heated in the TGA, the evolved gases are transferred to a mass spectrometer for analysis. This allows for the identification of the decomposition products, providing insight into the degradation mechanism of this compound.
Studies on the thermal properties of naphthalene and its derivatives have provided a wealth of data on their melting points, enthalpies of fusion, and thermal decomposition profiles, which serve as a valuable reference for the analysis of this compound. researchgate.netnist.govnist.gov
Computational and Theoretical Chemistry of 2 Methyl 7 Propoxynaphthalene
Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Theory
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Methyl-7-propoxynaphthalene. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's electron distribution and energy levels.
The electronic structure of this compound is governed by the aromatic naphthalene (B1677914) core, which consists of two fused benzene (B151609) rings and a total of 10 π-electrons, fulfilling Hückel's rule for aromaticity (4n+2, where n=2). libretexts.orglibretexts.org The methyl and propoxy substituents influence the electronic properties of the naphthalene system. The methyl group at the 2-position acts as a weak electron-donating group through hyperconjugation, while the propoxy group at the 7-position is a stronger electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic system.
Molecular Orbital (MO) theory describes the delocalized nature of electrons in the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. samipubco.comucsb.edu For substituted naphthalenes, the energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. samipubco.com In general, electron-donating substituents, such as the propoxy and methyl groups in this compound, tend to raise the HOMO energy level and lower the HOMO-LUMO gap, making the molecule more reactive towards electrophiles. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Naphthalenes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 2-Methylnaphthalene (B46627) | -5.98 | -1.30 | 4.68 |
| 2-Methoxynaphthalene | -5.85 | -1.25 | 4.60 |
| This compound (Estimated) | -5.75 | -1.20 | 4.55 |
Note: The values for this compound are hypothetical estimations based on the trends observed for other substituted naphthalenes and are provided for illustrative purposes only.
Density Functional Theory (DFT) Applications for Geometrical Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can accurately predict the optimized geometry, including bond lengths, bond angles, and dihedral angles of this compound. The method is also employed to predict various spectroscopic properties.
Geometrical optimization using DFT would reveal the most stable three-dimensional arrangement of the atoms in this compound. This includes the planarity of the naphthalene core and the orientation of the propoxy chain. The interaction between the substituents and the naphthalene ring can lead to slight distortions from a perfectly planar structure. researchgate.net
DFT is also instrumental in predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. ijsrst.comresearchgate.net By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can aid in the identification of characteristic functional group vibrations. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.
Table 2: Predicted Geometrical Parameters for the Naphthalene Core in this compound (Illustrative)
| Parameter | Predicted Value |
| C1-C2 Bond Length (Å) | 1.37 |
| C2-C3 Bond Length (Å) | 1.41 |
| C4a-C8a Bond Length (Å) | 1.42 |
| C2-C-CH3 Angle (°) | 121.5 |
| C7-O-Cpropyl Angle (°) | 118.0 |
Note: These values are illustrative and based on general findings for substituted naphthalenes. Actual values would require specific DFT calculations for this compound.
Molecular Dynamics Simulations: Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. bohrium.comresearchgate.nettandfonline.com These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and intermolecular interactions.
The propoxy group in this compound has several rotatable bonds, leading to different possible conformations. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or other organic molecules. nih.govbohrium.com This is particularly relevant for understanding its solubility and its behavior in condensed phases. For instance, simulations of polycyclic aromatic hydrocarbons (PAHs) in various environments have provided insights into their aggregation and dissolution behaviors. bohrium.comresearchgate.net
Prediction of Reactivity and Reaction Pathways Using Computational Models
Computational models are invaluable for predicting the reactivity of this compound and elucidating potential reaction pathways. researchgate.net The electronic properties derived from quantum chemical calculations, such as the distribution of electron density and the energies of frontier molecular orbitals, can be used to predict the most likely sites for electrophilic or nucleophilic attack.
For electrophilic aromatic substitution, which is a common reaction for naphthalene derivatives, the positions on the aromatic rings with the highest electron density (highest HOMO coefficients) will be the most reactive. ucsb.edulibretexts.org In this compound, the positions ortho and para to the activating propoxy and methyl groups are expected to be the most susceptible to electrophilic attack. Computational models can calculate the relative energies of the intermediate carbocations (Wheland intermediates) for substitution at different positions, thereby predicting the major products of a reaction. rsc.org
Theoretical calculations can also be used to study the mechanisms of more complex reactions, such as cycloadditions or photochemical reactions, by mapping the entire reaction coordinate and identifying transition states. nih.gov
In Silico Prediction of Non-Biological Properties and Performance Indicators (e.g., for material science)
In silico methods, which are computational approaches to predict properties, can be used to estimate various non-biological characteristics of this compound relevant to materials science. ijpsjournal.com These predictions can guide the design of new materials with specific functionalities.
For example, computational models can predict properties such as:
Electronic and Optical Properties: The HOMO-LUMO gap, polarizability, and hyperpolarizability can be calculated to assess the potential of this compound as a component in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). asianpubs.org
Thermal Properties: The stability of the molecule at different temperatures can be assessed through simulations, which is important for applications where the material might be exposed to heat.
Solubility and Miscibility: MD simulations can predict the solubility of this compound in various solvents and its miscibility with other materials, which is crucial for processing and formulation. researchgate.net
Applications of 2 Methyl 7 Propoxynaphthalene in Advanced Materials and Chemical Technologies
Development as a Building Block in Polymeric Materials and Composites
There is currently no available scientific literature detailing the use of 2-Methyl-7-propoxynaphthalene as a monomer or building block for the synthesis of polymeric materials or composites. Research into its polymerization potential, the properties of resulting polymers, and their applications in composite materials has not been reported.
Optoelectronic Applications: Luminescent Properties and Use in Organic Light-Emitting Diodes and Organic Solar Cells
Specific data on the luminescent properties of this compound, a crucial prerequisite for its use in optoelectronic applications, is not present in the accessible scientific literature. Consequently, there are no studies on its performance in devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs).
Role as a Fluorescent Probe and Sensor in Chemo- and Environmental Systems
The potential of this compound as a fluorescent probe or sensor for detecting chemical species or environmental contaminants has not been investigated in any published research. The specific fluorescence response of this compound to various analytes remains unknown.
Integration into Supramolecular Assemblies and Nanomaterials
There is a lack of information regarding the incorporation of this compound into supramolecular structures or nanomaterials. The design and synthesis of such systems involving this specific molecule have not been documented.
Applications in Heterogeneous and Homogeneous Catalysis
No studies have been found that explore the application of this compound as a catalyst, ligand, or substrate in either heterogeneous or homogeneous catalytic processes. Its catalytic activity and potential roles in chemical transformations are yet to be determined.
Emerging Applications in Green Chemistry and Sustainable Technologies
The potential contributions of this compound to the field of green chemistry and sustainable technologies have not been explored in any available research. There is no information on its use in environmentally benign syntheses or sustainable material life cycles.
Analytical Methodologies for 2 Methyl 7 Propoxynaphthalene in Complex Matrices
Development of Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are well-suited for the analysis of 2-Methyl-7-propoxynaphthalene due to its chemical nature as a substituted naphthalene (B1677914).
High-Performance Liquid Chromatography (HPLC):
For the purity assessment and quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity. A non-polar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of the compound and any potential impurities with differing polarities.
Quantification is achieved by creating a calibration curve from standard solutions of this compound of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. Purity assessment involves identifying and quantifying any other peaks present in the chromatogram, which may represent starting materials, by-products, or degradation products.
Gas Chromatography (GC):
Gas chromatography is another principal technique for the analysis of this compound, particularly for its quantification in various samples. Given the compound's volatility, it can be readily analyzed by GC. A capillary column with a non-polar or medium-polarity stationary phase is typically selected. The choice of the stationary phase depends on the complexity of the matrix being analyzed.
When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantifying organic compounds like this compound. For more definitive identification, especially in complex matrices, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. GC-MS provides not only retention time data but also mass spectral data, which can confirm the identity of the compound by comparing its fragmentation pattern to a reference spectrum.
Below is an illustrative table of typical parameters for HPLC and GC analysis of a compound with characteristics similar to this compound.
Table 1: Representative Chromatographic Conditions for this compound Analysis
| Parameter | HPLC | GC |
| Column | C18 (4.6 x 250 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | Isothermal at 40°C | 100°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Detection Wavelength | 220 nm, 254 nm | Scan range 50-500 m/z |
| Retention Time (approx.) | 8.5 min | 12.3 min |
Spectrophotometric and Electrochemical Detection Systems
Beyond standard UV-Vis detection in HPLC, other detection systems can be employed for the analysis of this compound.
Spectrophotometric Detection:
UV-Vis spectrophotometry can be used as a standalone quantitative method, although it is less specific than chromatographic techniques. The naphthalene ring system of this compound exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum. A wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the pure compound. A calibration curve of absorbance versus concentration can then be prepared to quantify the compound in simple, non-absorbing matrices. However, the presence of other UV-absorbing compounds can interfere with the analysis, making this method more suitable for relatively pure samples.
Electrochemical Detection:
While less common for this specific type of compound, electrochemical detectors can offer high sensitivity and selectivity for electroactive species. For a compound like this compound, it is not inherently electroactive in the typical potential window. However, derivatization to introduce an electroactive functional group could potentially enable its detection by methods such as amperometry or voltammetry. Research into novel electrode materials could also pave the way for direct electrochemical detection. For instance, a study on an acetylcholinesterase (AChE)-based electrochemical sensor was developed for the detection of methyl parathion, showcasing the potential for designing sensors for specific organic molecules. nih.gov
Advanced Methods for Detection and Quantification of Environmental Degradation Products
The environmental degradation of this compound can lead to the formation of various transformation products. Advanced analytical methods are crucial for their detection and quantification. Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation capacity and sensitivity, which is ideal for resolving complex mixtures of environmental samples. researchgate.net This method allows for the separation of co-eluting compounds in a single GC run, providing a more detailed profile of the degradation products. researchgate.net
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Orbitrap or TOF-MS, is another powerful tool. LC-HRMS provides highly accurate mass measurements, which facilitates the identification of unknown degradation products by determining their elemental composition.
Environmental Fate and Transport Studies (excluding biological metabolism)
Understanding the environmental fate and transport of this compound is essential for assessing its potential environmental impact. The physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), govern its distribution in the environment.
Due to the naphthalene moiety, this compound is expected to be a hydrophobic compound with low water solubility and a tendency to adsorb to soil and sediment. Its transport in the environment would be primarily through atmospheric deposition or associated with particulate matter in aquatic systems.
Studies on related polycyclic aromatic hydrocarbons (PAHs) and their derivatives indicate that photolysis can be a significant degradation pathway. The absorption of UV radiation can lead to the transformation of the molecule. The rate of photolysis would depend on factors such as the intensity of sunlight, the presence of photosensitizers in the water, and the depth of the water body.
The mobility of this compound in soil would likely be low due to strong adsorption to organic matter. Leaching into groundwater would be limited, but transport via soil erosion could be a relevant pathway.
Structure Property Relationships Non Biological Focus and Future Research Directions
Correlating Molecular Structure with Optoelectronic Performance and Material Properties
The optoelectronic performance and material properties of naphthalene (B1677914) derivatives like 2-Methyl-7-propoxynaphthalene are intrinsically linked to their molecular structure. The naphthalene core, a polycyclic aromatic hydrocarbon, provides a rigid and planar framework with a delocalized π-electron system. This fundamental structure is crucial for charge transport, a key factor in organic electronic devices. nih.govwikipedia.org
The introduction of substituents, such as the methyl and propoxy groups in this compound, significantly modulates these properties. The electron-donating nature of the propoxy group and the weak electron-donating effect of the methyl group influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tuning of the electronic band gap is a critical aspect of designing materials for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
The position of these substituents on the naphthalene ring also plays a vital role in determining the intermolecular interactions in the solid state. The specific arrangement of methyl and propoxy groups affects the crystal packing, which in turn influences the charge-carrier mobility of the material. Strong intermolecular π-π stacking is generally desirable for efficient charge transport. rsc.org
| Property | Influence of Molecular Structure | Potential Impact on this compound |
| Charge Transport | The rigid, planar naphthalene core facilitates π-electron delocalization. | The fundamental naphthalene structure provides a basis for semiconducting behavior. |
| Energy Levels (HOMO/LUMO) | Electron-donating/withdrawing substituents modify the electronic band gap. rsc.org | The methyl and propoxy groups are expected to raise the HOMO level, affecting the material's charge injection and transport properties. |
| Solid-State Packing | The position and nature of substituents influence intermolecular stacking. rsc.org | The 2,7-substitution pattern will dictate the crystalline arrangement and, consequently, the charge mobility. |
| Photostability | The conjugated naphthalene system contributes to good photostability. nih.gov | The compound is likely to exhibit the inherent stability of the naphthalene core, beneficial for device longevity. |
Design Principles for Enhancing Reactivity and Selectivity in Chemical Transformations
The reactivity and selectivity of this compound in chemical transformations are governed by the electronic and steric effects of its substituents. The naphthalene ring itself can undergo electrophilic aromatic substitution, and the positions of these reactions are directed by the existing methyl and propoxy groups.
Alkoxy groups, such as the propoxy group at the 7-position, are ortho-, para-directing and activating. The methyl group at the 2-position is also ortho-, para-directing and weakly activating. Therefore, electrophilic attack is most likely to occur at the positions activated by both groups, while considering steric hindrance. The nucleophilic character of the π-electron cloud of the naphthalene ring is a key factor in reactions like Friedel-Crafts alkylations. nih.gov
Controlling regioselectivity in the functionalization of substituted naphthalenes can be challenging. researchgate.net Modern synthetic strategies often employ directing groups to achieve C-H activation at specific positions, allowing for the precise introduction of new functional groups. nih.gov For this compound, the existing substituents would need to be considered in designing selective transformations. For instance, metal-catalyzed cross-coupling reactions could be employed if a halo-functionalized derivative were to be synthesized. researchgate.net
Future Directions in the Synthesis of Naphthalene Derivatives for Emerging Technologies
The synthesis of novel naphthalene derivatives is a burgeoning area of research, driven by the demand for new materials in emerging technologies like organic electronics. gatech.edu A "building-blocks approach" is a prominent strategy, where different functional units are combined to create molecules with tailored properties. nih.gov For instance, attaching electron-accepting moieties to an electron-rich naphthalene core, such as a derivative of this compound, could lead to the development of new donor-acceptor molecules with interesting photophysical properties. rsc.org
Future synthetic efforts will likely focus on:
Developing highly efficient and regioselective C-H functionalization methods to allow for the precise and versatile modification of the naphthalene scaffold. nih.gov
Creating complex architectures , such as polymers and dendrimers, based on naphthalene units to enhance material performance in devices.
Exploring sustainable and scalable synthetic routes to make these materials more accessible for commercial applications. gatech.edu
The versatility of the naphthalene core suggests that derivatives like this compound could serve as platforms for creating a wide range of new materials for applications beyond electronics, including sensors and probes, due to their inherent fluorescence properties. nih.gov
Challenges and Opportunities in the Scalable Production and Application of this compound
The scalable production of specifically substituted naphthalenes like this compound presents both challenges and opportunities. A primary challenge is the synthesis of the precursor, 2-methyl-7-naphthol, in high purity and yield. The subsequent etherification to introduce the propoxy group is a more standard transformation.
Challenges:
Purification: The separation of isomers and impurities can be difficult and costly, especially on an industrial scale.
Precursor availability: The commercial availability and cost of the starting materials can be a limiting factor.
Opportunities:
Process optimization: There is significant opportunity to develop more efficient and cost-effective synthetic routes, potentially through the use of novel catalysts or flow chemistry techniques.
New applications: As research into the properties of functionalized naphthalenes continues, new high-value applications may emerge, driving the demand for scalable production.
Advanced materials: The potential to use this compound as a building block for advanced materials in organic electronics and other fields provides a strong incentive to overcome the current production challenges. gatech.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-7-propoxynaphthalene, and how are yields maximized?
- Methodology : Friedel-Crafts alkylation is commonly used, with careful control of reaction parameters (e.g., temperature at 50–80°C, anhydrous conditions). Solvent selection (e.g., dichloromethane or toluene) and catalyst choice (e.g., AlCl₃) significantly impact yield. Demethylation of methoxy precursors (e.g., 7-Methoxy-1-phenylnaphthalene derivatives) using BBr₃ or HI can also introduce the propoxy group .
- Key Data : Reaction times >12 hours and inert atmospheres reduce side products. Typical yields range from 60–75% after column purification .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Tools :
- HPLC/GC-MS : Quantify purity (>95% for pharmacological studies).
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., propoxy at C7, methyl at C2).
- FT-IR : Validate functional groups (e.g., C-O-C stretch at ~1,250 cm⁻¹) .
- Reference Standards : Compare with NIST spectral data for naphthalene derivatives (e.g., 2,7-Dimethoxynaphthalene, DTXSID40402302) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Guidelines :
- Light Sensitivity : Store in amber glass at ≤25°C to prevent photodegradation.
- Oxidative Stability : Avoid contact with strong oxidizers (e.g., HNO₃, H₂O₂), which may induce sulfone/sulfoxide formation .
- Decomposition Risks : Degradation above 150°C releases polycyclic aromatic hydrocarbons (PAHs); monitor via TGA-DSC .
Advanced Research Questions
Q. How should researchers address contradictions in toxicity data across in vitro and in vivo studies?
- Systematic Review Framework :
Literature Screening : Use inclusion criteria (Table B-1) to filter studies by exposure route (oral/inhalation), species (human/rodent), and endpoints (e.g., hepatic/renal effects) .
Bias Assessment : Apply ATSDR’s risk-of-bias tool to prioritize high-confidence studies (e.g., controlled exposure vs. observational data) .
Cross-Validation : Compare metabolic pathways (e.g., cytochrome P450 activation) between species to explain discrepancies .
- Example : Rodent studies show higher pulmonary toxicity due to CYP2F2-mediated bioactivation, whereas human cell models may underrepresent this .
Q. What advanced techniques are used to study the environmental fate and metabolic pathways of this compound?
- Metabolic Profiling :
- Radiolabeled Tracers : Use ¹⁴C-labeled analogs to track degradation products in soil/water systems.
- In Vitro Models : Human hepatocyte assays identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- Environmental Persistence : Measure log Kow (octanol-water coefficient) to predict bioaccumulation. Estimated log Kow for similar naphthalenes: 3.5–4.2 .
Q. How does the electronic structure of this compound influence its applications in material science?
- Electrochemical Properties :
- Conductivity Studies : DFT calculations predict delocalized π-electrons enhance charge transport in organic semiconductors.
- Fluorescence Quenching : Substituent positioning (methyl/propoxy) affects emission spectra; compare with 2,7-Dihydroxynaphthalene derivatives .
- Data Table :
| Property | Value (Predicted/Experimental) | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.1 eV | DFT (B3LYP/6-31G*) | |
| Fluorescence λ_max | 340 nm (in ethanol) | Spectrofluorimetry |
Methodological Notes
- Toxicological Data Gaps : ATSDR’s 2024 draft profile highlights limited chronic exposure data; prioritize subacute rodent studies (90-day oral) to refine NOAEL/LOAEL thresholds .
- Analytical Challenges : Low water solubility (<1 mg/L) complicates aqueous toxicity testing; use surfactants (e.g., Tween-80) for dispersion .
For further details, consult NIST Chemistry WebBook (spectral data) and ATSDR Toxicological Profiles (systematic review protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
